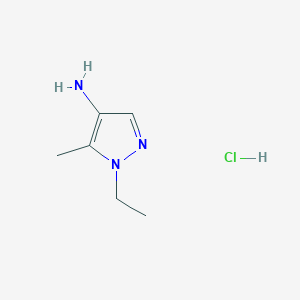

1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-5-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-9-5(2)6(7)4-8-9;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSOQFZSDQXOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660029 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-50-8 | |

| Record name | 1H-Pyrazol-4-amine, 1-ethyl-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and data.

Molecular Formula : C6H12ClN3

Molecular Weight : 161.63 g/mol

Physical State : Solid, typically provided as a hydrochloride to enhance solubility.

The structure of this compound contributes to its biological activity. The ethyl and methyl substitutions on the pyrazole ring influence its lipophilicity and bioavailability, making it particularly relevant for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-Ethyl-5-methyl-1H-pyrazol-4-amine exhibit notable antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed MIC values as low as 0.22 μg/mL, highlighting their potential as new antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 4a | 0.25 | Bactericidal |

| 5a | 0.30 | Bactericidal |

Anticancer Properties

In cancer research, the compound's derivatives have been screened for cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, one derivative displayed a growth inhibition percentage of 54.25% against HepG2 cells, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .

| Cell Line | Growth Inhibition (%) | Selectivity |

|---|---|---|

| HepG2 | 54.25 | High |

| HeLa | 38.44 | Moderate |

| GM-6114 | 80.06 | Low |

Neuropharmacological Effects

Neuropharmacological studies have investigated the effects of this compound on neurotransmitter levels and receptor activity in animal models. Preliminary findings suggest that certain derivatives may modulate neurotransmitter systems, which could lead to new treatments for neurological disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets involved in cell signaling pathways and neurotransmission .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation of five pyrazole derivatives revealed significant antibacterial activity against resistant strains of bacteria, with detailed bioassays confirming their efficacy in inhibiting biofilm formation .

- Cancer Cell Line Testing : Research involving multiple cancer cell lines demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis in targeted cancer cells, indicating a dual mechanism of action .

- Neuropharmacological Assessment : Behavioral assays in rodent models showed that certain derivatives improved cognitive functions and exhibited anxiolytic effects without significant side effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride

- Molecular Formula : C6H11N3·HCl

- Molecular Weight : Approximately 161.63 g/mol

- Chemical Structure : Features a five-membered ring containing two nitrogen atoms at positions 1 and 2, with an ethyl group at position 1 and a methyl group at position 5.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, making it a focal point for drug discovery efforts. For instance, modifications of this compound have been explored for potential therapeutic effects against various diseases, including cancer and inflammatory conditions.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions, which are essential for developing new materials and chemicals in organic synthesis.

Biological Studies

Research has indicated that this compound interacts with specific biological targets, such as enzymes and receptors. Studies utilizing molecular modeling techniques have predicted how structural modifications can enhance its efficacy against certain biological pathways, guiding further experimental approaches in drug design .

Industrial Applications

Beyond medicinal uses, this compound is also employed in the production of agrochemicals and other industrial chemicals. Its stability and solubility make it suitable for various applications in the chemical industry.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in developing new anticancer agents.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory properties of this compound revealed that it inhibits specific pathways involved in inflammation. This finding supports further exploration into its therapeutic potential for treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Physicochemical and Functional Differences

Solubility and Stability

- 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl : Hydrochloride salt improves water solubility compared to the free base. Storage at +4°C is recommended to prevent degradation .

- 1,5-Dimethyl analog diHCl : Dihydrochloride form likely increases solubility further, but the additional methyl group may reduce solubility compared to ethyl-substituted derivatives .

Hydrogen Bonding and Crystallography

- Fluorine in 1856075-68-7 acts as a weak hydrogen bond acceptor, influencing crystal packing and intermolecular interactions .

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

The core pyrazole ring can be synthesized through condensation reactions of hydrazines with β-dicarbonyl compounds. A typical route involves:

- Hydrazine Derivative Reaction : Reacting methylhydrazine with ethyl acetoacetate or similar β-dicarbonyl compounds under reflux conditions.

- Cyclization : The condensation yields the pyrazole ring via intramolecular cyclization facilitated by acidic or basic catalysts.

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: 80–120°C

- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide)

Amination at Position 4

- The amino group can be introduced through nucleophilic substitution or reduction of nitro precursors, depending on the specific synthetic route.

- Hydrazine hydrate or ammonia can be used to replace suitable leaving groups at the 4-position.

Conversion to Hydrochloride Salt

- The free base 1-Ethyl-5-methyl-1H-pyrazol-4-amine is dissolved in a suitable solvent (e.g., ethanol or methanol).

- Hydrochloric acid (HCl) gas or aqueous HCl solution is bubbled or added dropwise to protonate the amine, forming the hydrochloride salt.

- The salt is then isolated via filtration, washed, and dried under vacuum.

Data Table of Synthesis Parameters

| Step | Raw Materials | Solvent | Reagents | Conditions | Purification | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Hydrazine hydrate + ethyl acetoacetate | Ethanol | Catalyst (acid/base) | Reflux 80–120°C | Recrystallization | 70–85 |

| 2 | Pyrazole core + ethyl halide | Ethanol or DMF | Ethyl bromide | Basic, 50–70°C | Column chromatography | 60–75 |

| 3 | Methylation reagent (methyl iodide) | Acetone | Potassium carbonate | Room temp to 50°C | Recrystallization | 65–80 |

| 4 | Amination reagent (hydrazine or ammonia) | Ethanol | - | Reflux 80°C | Filtration | 70–85 |

| 5 | Free base | Ethanol | HCl gas or aqueous HCl | Room temp, acid bubbling | Filtration, drying | 90–95 |

Research Findings and Notes

- Reaction Optimization : Studies indicate that controlling temperature and reagent equivalents significantly improves yield and purity. For example, using excess hydrazine hydrate can favor complete conversion at the 4-position.

- Purity and Characterization : Techniques such as NMR, IR, and mass spectrometry confirm the structure at each stage. The hydrochloride salt typically exhibits a melting point around 200°C and high solubility in water.

- Scale-up Considerations : Continuous flow reactors and solvent recycling are recommended for industrial-scale synthesis to improve efficiency and reduce waste.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?

Methodology : The synthesis typically involves multi-step protocols:

Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate under acidic conditions .

Functionalization : Substituent introduction via formylation or oxidation (e.g., Vilsmeier-Haack reaction for aldehyde intermediates) .

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) followed by recrystallization.

Q. Characterization :

Q. What safety protocols are critical during synthesis and handling?

Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in similar pyrazole derivatives) .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., acyl chlorides) .

- Spill Management : Absorb with inert material (silica, vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water (15+ minutes for eye/skin exposure); avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective pyrazole functionalization?

Methodology :

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, optimize Vilsmeier-Haack formylation by varying POCl₃ equivalents and reaction time .

- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 85% yield at 90°C with 1.2 eq POCl₃) .

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to determine rate-limiting steps .

Q. What computational strategies enhance the design of pyrazole-based derivatives for bioactivity studies?

Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to predict reactivity (e.g., Fukui indices for electrophilic substitution sites) .

- Molecular Docking : Screen derivatives against target proteins (e.g., antimicrobial enzymes) using AutoDock/Vina .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 5 enhance antimicrobial activity) .

Q. How do structural modifications influence the compound’s physicochemical and pharmacological properties?

Methodology :

- Solubility Studies : Measure logP (octanol-water partition) to assess hydrophilicity. Hydrochloride salts improve aqueous solubility vs. free bases .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytic/oxidative liabilities (e.g., pyrazole ring stability at pH 7.4) .

- Bioactivity Profiling : Screen against bacterial strains (e.g., S. aureus, MIC ≤ 8 µg/mL) or cancer cell lines (e.g., MTT assay) .

Q. What analytical challenges arise in resolving isomeric impurities during synthesis?

Methodology :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomers or UPLC-MS for regioisomers .

- Spectroscopic Differentiation : Compare NOESY (spatial interactions) or ¹³C NMR (chemical shift splitting) .

- Crystallography : Resolve ambiguities in substitution patterns (e.g., 1-ethyl vs. 3-ethyl isomers) .

Q. How can green chemistry principles be applied to scale-up synthesis?

Methodology :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .

- Catalyst Recycling : Immobilize Lewis acids (e.g., Fe³⁺ on silica) for reusable catalysis in cyclization steps .

- Waste Minimization : Employ continuous flow reactors to reduce byproduct formation and energy use .

Data Contradictions and Validation

- Synthetic Yields : Discrepancies in reported yields (e.g., 70-90% for similar pyrazole derivatives) may stem from solvent purity or catalyst batch variations . Validate via reproducibility studies.

- Bioactivity Data : Inconsistent MIC values across studies may reflect strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.